molecular formula C18H19NO4 B5386972 6,7-dimethoxy-1-(4-methoxyphenyl)-2,4-dihydro-1H-isoquinolin-3-one

6,7-dimethoxy-1-(4-methoxyphenyl)-2,4-dihydro-1H-isoquinolin-3-one

Cat. No.: B5386972
M. Wt: 313.3 g/mol
InChI Key: MHRGYCWPMZBHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-(4-methoxyphenyl)-2,4-dihydro-1H-isoquinolin-3-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-(4-methoxyphenyl)-2,4-dihydro-1H-isoquinolin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

    Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired isoquinolinone structure. This step may require the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(4-methoxyphenyl)-2,4-dihydro-1H-isoquinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced form.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: NaH, alkyl halides, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Alkylated or arylated isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-(4-methoxyphenyl)-2,4-dihydro-1H-isoquinolin-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer due to its ability to interact with specific receptors and enzymes.

    Pharmacology: The compound is used in pharmacological studies to investigate its effects on various biological pathways and its potential as a drug candidate.

    Biological Research: It serves as a tool compound in biological research to study cellular mechanisms and signaling pathways.

    Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-(4-methoxyphenyl)-2,4-dihydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes, thereby modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with similar biological activities.

    4-Methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group that exhibit comparable pharmacological properties.

    Quinoline derivatives: Compounds with a quinoline core structure that share similar chemical reactivity and biological effects.

Uniqueness

6,7-Dimethoxy-1-(4-methoxyphenyl)-2,4-dihydro-1H-isoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy groups and isoquinoline core makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

6,7-dimethoxy-1-(4-methoxyphenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-13-6-4-11(5-7-13)18-14-10-16(23-3)15(22-2)8-12(14)9-17(20)19-18/h4-8,10,18H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRGYCWPMZBHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.